N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Formation of the Piperidine Ring: This often involves the cyclization of appropriate amines with dihaloalkanes.
Coupling Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
- N~4~-[(1-ETHYL-1H-IMIDAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Uniqueness
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring, in particular, is known for its versatility and reactivity, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-3-16-10-11(9-15-16)8-14-13(18)12-4-6-17(7-5-12)21(2,19)20/h9-10,12H,3-8H2,1-2H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEMFKBWDXOVDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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